5-tert-Butyl-1,2-oxazol-4-amine as a Precursor to Potent and Selective AMPA Antagonists
The 5-tert-butyl group in isoxazole-based AMPA receptor antagonists confers significantly enhanced potency and selectivity compared to the 5-methyl analog. In a series of compounds derived from 5-tert-butyl-1,2-oxazol-4-amine, the analogs ATOA and ATPO demonstrated markedly improved antagonist activity. ATOA (with a tert-butyl group) showed an IC50 of 150 µM against AMPA-induced depolarizations, while the reference compound AMOA (with a methyl group) exhibited an IC50 of 320 µM [1]. Even more notably, ATPO (tert-butyl analog) had an IC50 of 28 µM, representing an order of magnitude improvement in potency [1]. Furthermore, both ATOA and ATPO showed no antagonism toward NMDA receptors at concentrations up to 1 mM, whereas AMOA (the 5-methyl analog) exhibited weak (19%) inhibition of NMDA-induced responses at the same concentration [1].
| Evidence Dimension | AMPA receptor antagonism (IC50) and NMDA receptor selectivity |
|---|---|
| Target Compound Data | Derivative ATOA (IC50 = 150 µM); Derivative ATPO (IC50 = 28 µM); Both showed 0% inhibition of NMDA at 1 mM [1]. |
| Comparator Or Baseline | AMOA (5-methyl analog): IC50 = 320 µM; 19% inhibition of NMDA at 1 mM [1]. |
| Quantified Difference | ATOA is 2.1x more potent; ATPO is 11.4x more potent; ATOA/ATPO are >5x more selective for AMPA over NMDA based on inhibition at 1 mM. |
| Conditions | In vitro electrophysiology using rat cortical slice model; depolarizations induced by AMPA and NMDA [1]. |
Why This Matters
For researchers developing selective AMPA receptor antagonists, using a building block with a 5-tert-butyl group is critical to achieve the potency and selectivity demonstrated by ATOA/ATPO, a benefit not realized with the 5-methyl analog AMOA.
- [1] Madsen, U., Bang-Andersen, B., Brehm, L., Christensen, I. T., Ebert, B., Kristoffersen, I. T., ... & Krogsgaard-Larsen, P. (1996). Synthesis and pharmacology of highly selective carboxy and phosphono isoxazole amino acid AMPA receptor antagonists. Journal of Medicinal Chemistry, 39(8), 1682-1691. View Source
